

Cross-Study Validation of MDI-222's Pharmacological Effects: A Comparative Guide

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Compound of Interest

Compound Name: Ampro-222

Cat. No.: B15542616

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This guide provides a comprehensive comparison of the pharmacological effects of MDI-222, a novel α -amino-3-hydroxyl-5-methyl-4-isoxazole-propionate (AMPA) receptor positive allosteric modulator (PAM), with its predecessor, UoS12258. The data presented is derived from preclinical in vitro and in vivo studies aimed at evaluating the efficacy and safety profile of MDI-222 as a potential therapeutic agent for cognitive and mood disorders.[1][2][3] The primary challenge in the development of AMPA receptor PAMs is to enhance cognitive function without inducing mechanism-related side effects such as convulsions.[2][3] MDI-222 was developed to address this challenge, demonstrating a significantly improved safety profile over other molecules in its class.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies, comparing the in vitro potency and in vivo efficacy and safety of MDI-222 and UoS12258.

Table 1: In Vitro Potency at Human AMPA Receptors

Compound	hGluA1 (EC50, μ M)	hGluA2 (EC50, μ M)	hGluA3 (EC50, μ M)	hGluA4 (EC50, μ M)
MDI-222	1.2 ± 0.2	1.5 ± 0.2	1.1 ± 0.1	1.3 ± 0.1
UoS12258	0.8 ± 0.1	1.1 ± 0.1	0.7 ± 0.1	0.9 ± 0.1

Table 2: In Vivo Efficacy in Cognitive Enhancement Models in Rats

Compound	Novel Object Recognition (MED, mg/kg, p.o.)	Passive Avoidance (Scopolamine-Impaired) (MED, mg/kg, p.o.)
MDI-222 (Acute)	0.3	10
MDI-222 (Sub-chronic)	0.1	Not Reported
UoS12258 (Acute)	0.3	Effective
UoS12258 (Sub-chronic)	0.03	Not Reported

MED: Minimum Effective Dose p.o.: Per os (by mouth)

Table 3: In Vivo Safety Profile in Rats

Compound	Maximal Electroshock Threshold (MEST) Test (Pro-convulsant effects)	Therapeutic Window
MDI-222	No significant effect up to 30 mg/kg (p.o.)	≥1000-fold
UoS12258	Significant changes at doses below 10 mg/kg	Not explicitly stated, but narrower than MDI-222

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Electrophysiology

- Objective: To determine the potency of MDI-222 and UoS12258 at human homomeric AMPA receptors (hGluA1-4).
- Method: Whole-cell patch-clamp recordings were performed on HEK293 cells stably expressing each of the human AMPA receptor subunits. AMPA (3 mM) was co-applied with

increasing concentrations of the test compound. The potentiation of the AMPA-evoked current was measured to determine the EC50 value (the concentration of compound that produces 50% of the maximal effect).

Novel Object Recognition (NOR) Task in Rats

- Objective: To assess the pro-cognitive effects of the compounds.
- Method: The task is based on the spontaneous tendency of rats to explore a novel object more than a familiar one. On day 1 (acquisition trial), rats were placed in an arena with two identical objects. On day 2 (retention trial), after a delay to induce a memory deficit, one of the familiar objects was replaced with a novel one. The time spent exploring each object was recorded. The minimum effective dose (MED) that resulted in the rats spending significantly more time with the novel object was determined.

Scopolamine-Induced Passive Avoidance Deficit in Rats

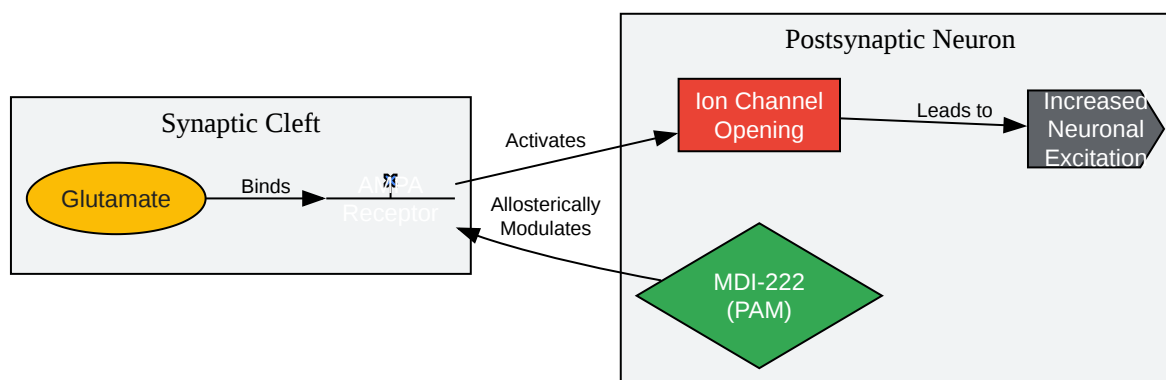
- Objective: To evaluate the ability of the compounds to reverse a chemically-induced cognitive deficit.
- Method: On day 1 (conditioning), rats were placed in a two-chambered apparatus with a light and a dark compartment. Upon entering the dark compartment, they received a mild foot shock. On day 2 (retention test), the latency to enter the dark compartment was measured. Scopolamine was administered prior to the retention test to induce a memory deficit, resulting in a shorter latency. The test compound was administered to assess its ability to reverse this deficit and increase the step-through latency.

Maximal Electroshock Threshold (MEST) Test in Rats

- Objective: To assess the pro-convulsant liability of the compounds.
- Method: An electrical stimulus was delivered via corneal electrodes to determine the threshold current required to induce a tonic hindlimb extension seizure. The test compound was administered prior to the stimulus, and any significant lowering of the seizure threshold was indicative of a pro-convulsant effect.

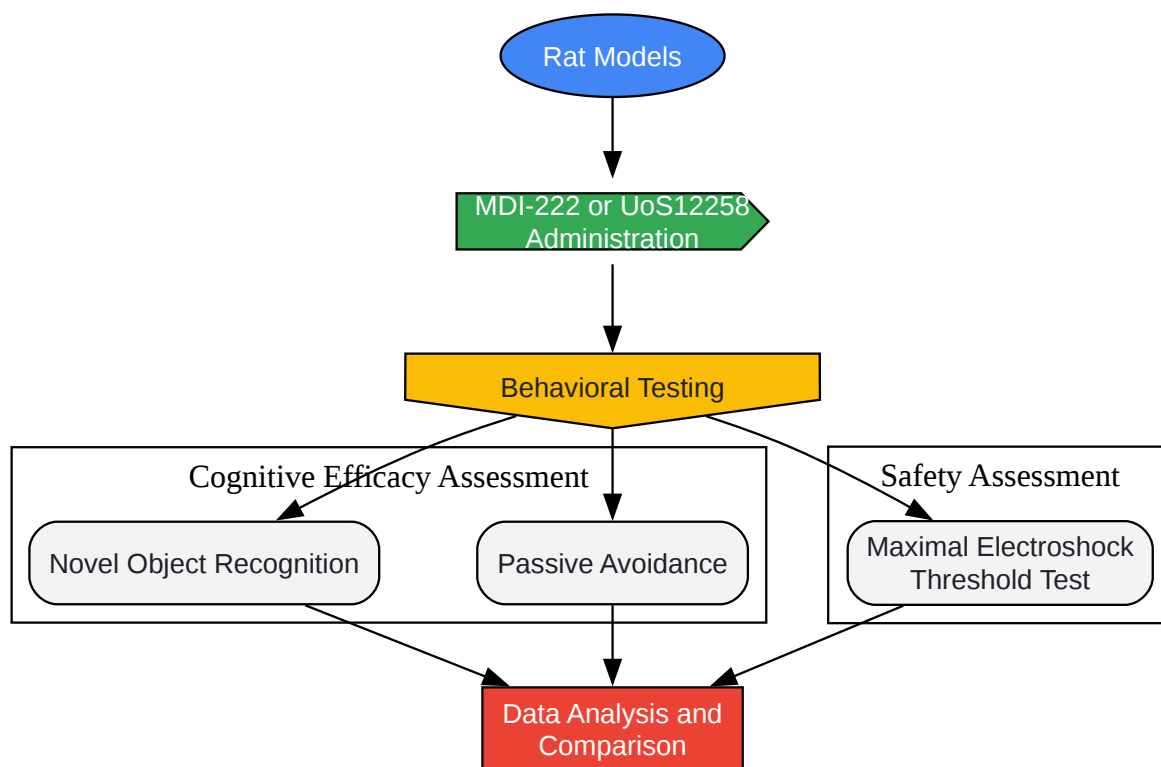
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of AMPA receptor PAMs and the workflow of the key in vivo experiments.



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Caption: Mechanism of action of MDI-222 as an AMPA receptor positive allosteric modulator.



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Caption: Workflow for in vivo cognitive efficacy and safety testing of MDI-222.

Conclusion

MDI-222 demonstrates a pharmacological profile of a potent AMPA receptor PAM with clear pro-cognitive effects in preclinical models.[1][2] Importantly, it exhibits a significantly wider therapeutic window compared to its predecessor, UoS12258, with a much-reduced liability for pro-convulsant effects.[1] MDI-222 enhanced AMPAR function in vitro at human and rat receptors and improved cognitive performance in rats in the novel object recognition and passive avoidance tasks.[1][2] The minimum effective dose for cognitive enhancement was 0.3 mg/kg (p.o.) after acute administration, which decreased to 0.1 mg/kg after sub-chronic dosing in the NOR test.[2] In contrast to its efficacy, MDI-222 did not significantly lower the seizure threshold in the maximal electroshock threshold test at doses up to 30 mg/kg (p.o.).[1][4] This dissociation of cognitive enhancement from pro-convulsant effects represents a significant advancement in the development of safer AMPA receptor PAMs. Although the preclinical

development of MDI-222 was halted for reasons unrelated to its mechanism of action, the findings from these studies provide a strong rationale for the continued pursuit of this therapeutic strategy for cognitive and mood disorders.[1]

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